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Compound Name: 4-Hydroxy-6-methoxycoumarin

CAS No.: 13252-84-1

Cat. No.: B576507

Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-
methoxycoumarin

Foreword: A Molecule of Potential
4-Hydroxy-6-methoxycoumarin belongs to the coumarin family, a class of benzopyrone

compounds renowned for their significant and diverse pharmacological activities.[1][2]

Derivatives of the 4-hydroxycoumarin scaffold, in particular, are cornerstones of anticoagulant

therapy and have demonstrated a remarkable spectrum of biological effects, including anti-

inflammatory, antibacterial, and anticancer properties.[3] For the drug development

professional, understanding the fundamental physicochemical properties of a molecule like 4-
Hydroxy-6-methoxycoumarin is not a mere academic exercise; it is the foundational blueprint

upon which successful therapeutic development is built. These properties govern a

compound's absorption, distribution, metabolism, and excretion (ADME) profile, dictate its

formulation possibilities, and ultimately influence its efficacy and safety.

This guide provides a senior application scientist's perspective on the core physicochemical

characteristics of 4-Hydroxy-6-methoxycoumarin. We will move beyond a simple recitation of
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data points to explore the causality behind experimental methodologies and the critical

implications of these properties for research and drug development.

Molecular Identity and Core Physical Characteristics
The first step in characterizing any potential therapeutic agent is to establish its unambiguous

identity and fundamental properties. These data serve as the bedrock for all subsequent

experimental work.

4-Hydroxy-6-methoxycoumarin is structurally defined as a coumarin core featuring a hydroxyl

group at the 4-position and a methoxy group at the 6-position.[4] This substitution pattern is

critical as it significantly influences the molecule's electronic distribution, hydrogen bonding

capacity, and overall polarity compared to the parent 4-hydroxycoumarin structure.

Figure 1: Chemical Structure of 4-Hydroxy-6-methoxycoumarin

Table 1: Core Molecular and Physical Properties

Property Value Source

IUPAC Name
4-hydroxy-6-
methoxychromen-2-one

[4]

CAS Number 13252-84-1 [4][5]

Molecular Formula C₁₀H₈O₄ [4][5]

Molecular Weight 192.17 g/mol [4][5]

Appearance Light brown to gray solid [5]

| Melting Point | 170 °C (decomposes) |[5] |

Ionization Constant (pKa): The Key to pH-Dependent
Behavior
The acidity, or pKa, of a molecule is a critical parameter in drug development. It dictates the

extent of ionization at a given pH, which directly impacts solubility, membrane permeability, and

receptor binding. For 4-Hydroxy-6-methoxycoumarin, the acidic proton is on the 4-hydroxyl
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group. Its dissociation is influenced by the electron-withdrawing lactone and the electron-

donating methoxy group on the aromatic ring.

Table 2: Acidity of 4-Hydroxy-6-methoxycoumarin

Property Value Significance Source

| pKa (Predicted) | 4.50 ± 1.00 | Acidic |[5] |

A predicted pKa of ~4.5 indicates that 4-Hydroxy-6-methoxycoumarin is a weak acid. This

has profound implications:

In the stomach (pH 1-2): The compound will be predominantly in its neutral, protonated form,

which generally favors absorption across the gastric mucosa.

In the small intestine (pH 6-7.5): A significant portion of the compound will exist in its ionized,

deprotonated (anionic) form. This increases aqueous solubility but can hinder passive

diffusion across the intestinal epithelium.

In blood plasma (pH 7.4): The molecule will be almost entirely in its ionized form, which

affects its distribution and binding to plasma proteins like albumin.

Experimental Protocol: pKa Determination by UV-Vis
Spectrophotometry
This method is reliable for compounds with a chromophore whose absorbance spectrum

changes with ionization state, a characteristic feature of phenolic compounds like coumarins.[6]

[7]

Principle: The protonated (HA) and deprotonated (A⁻) forms of the molecule have distinct UV-

Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range

of pH values, one can determine the pH at which [HA] = [A⁻], which corresponds to the pKa.

Step-by-Step Methodology:
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Preparation of Buffers: Prepare a series of buffers with known pH values, spanning a range

from pH 2 to pH 8 (e.g., phosphate, acetate, and citrate buffers). Precise pH measurement of

each buffer is critical.

Stock Solution Preparation: Prepare a concentrated stock solution of 4-Hydroxy-6-
methoxycoumarin in a suitable organic solvent like methanol or DMSO (e.g., 10 mM).

Sample Preparation: For each pH buffer, create a sample by adding a small, constant

volume of the stock solution to a larger volume of the buffer. The final concentration should

be low enough to ensure absorbance is within the linear range of the spectrophotometer

(typically < 1.0 AU).

Spectrophotometric Measurement:

Record the full UV-Vis spectrum (200-400 nm) for the compound in a highly acidic (e.g.,

pH 2) and a highly alkaline (e.g., pH 10) buffer to determine the spectra of the pure HA

and A⁻ forms, respectively.

Identify an analytical wavelength (λ) where the difference in absorbance between the two

forms is maximal.

Measure the absorbance of each buffered sample at this chosen wavelength.

Data Analysis: Plot the measured absorbance versus the pH of the buffers. The resulting

sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The inflection point of

this curve corresponds to the pKa of the compound.

Solubility and Lipophilicity: The Twin Pillars of
Bioavailability
Solubility and lipophilicity are arguably the most important physicochemical properties

influencing a drug's journey from administration to its target. Poor aqueous solubility is a

primary reason for the failure of promising drug candidates.[8] Lipophilicity, often expressed as

the logarithm of the partition coefficient (LogP), governs the ability of a molecule to cross

biological membranes.[9]

Table 3: Solubility and Lipophilicity Parameters
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Property Predicted/Typical Value Significance

Aqueous Solubility Low (Expected)
Impacts dissolution rate
and oral absorption.

| LogP (Predicted) | 1.2 | Indicates moderate lipophilicity, suggesting a balance between

solubility and membrane permeability.[4] |

The methoxy group slightly increases lipophilicity compared to the parent 4-hydroxycoumarin,

while the hydroxyl group provides a site for hydrogen bonding, aiding solubility in polar

solvents. A delicate balance is required: too high a LogP can lead to poor aqueous solubility

and metabolic instability, while too low a LogP can prevent absorption across lipid membranes.

Experimental Protocol: Shake-Flask Method for LogP
Determination (OECD 107)
This classic method directly measures the partitioning of a compound between n-octanol

(simulating a lipid membrane) and water.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After

reaching equilibrium, the concentration of the compound in each phase is measured, and the

partition coefficient is calculated.
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Shake-Flask LogP Determination Workflow

1. Preparation
- Pre-saturate n-octanol with water
- Pre-saturate water with n-octanol
- Prepare compound stock solution

2. Partitioning
- Combine known volumes of phases

- Add compound
- Shake vigorously at constant temp (e.g., 25°C) for 24h

Equilibration

3. Phase Separation
- Centrifuge mixture to break emulsions

- Carefully separate the aqueous and octanol layers

Settling

4. Quantification
- Measure compound concentration in each phase

- Use UV-Vis or HPLC

Analysis

5. Calculation
- P = [Compound]octanol / [Compound]water

- LogP = log10(P)

Final Value

Click to download full resolution via product page

Figure 2: Workflow for Shake-Flask LogP Determination.

Causality and Trustworthiness:

Pre-saturation of Solvents: This step is crucial. Using non-saturated solvents would cause a

net transfer of solvent between phases during the experiment, altering their properties and

leading to an inaccurate LogP value.
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Constant Temperature: Partitioning is a thermodynamic process. Maintaining a constant

temperature ensures the system reaches a true equilibrium, making the measurement

reproducible and reliable.

Centrifugation: This ensures a clean and complete separation of the two phases. Any cross-

contamination would invalidate the concentration measurements.

Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic techniques provide an unambiguous fingerprint of a molecule, essential for

structural confirmation, purity assessment, and quantitative analysis.

Table 4: Key Spectroscopic Data for 4-Hydroxy-6-methoxycoumarin

Technique Key Features Source

¹H NMR

Signals corresponding to
aromatic protons, a vinylic
proton, the methoxy group
protons, and the acidic
hydroxyl proton.

[4]

¹³C NMR

Resonances for all 10 carbon

atoms in their unique chemical

environments.

[4]

IR Spectroscopy

Characteristic absorptions for

O-H (hydroxyl), C=O (lactone),

C-O-C (ether and ester), and

aromatic C=C bonds.

[4]

UV-Vis

Strong absorption bands in the

UV region (typically 280-380

nm), characteristic of the

extended π-system of the

coumarin core.

[4][6]

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound

(192.0423 g/mol ). |[4] |
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Expertise in Interpretation: The chemical shift of the 4-OH proton in ¹H NMR can be highly

variable and is often broad due to hydrogen bonding and exchange with trace water in the

solvent. In infrared spectroscopy, the lactone carbonyl (C=O) stretch is a particularly strong and

sharp band, typically appearing around 1700-1740 cm⁻¹, providing clear evidence of the

coumarin ring system.

Implications for Drug Development: Connecting
Properties to Performance
The true value of physicochemical data lies in its application to predict and explain a drug's

behavior in vivo.

Physicochemical Properties

Drug Development Stages

pKa (~4.5)

ADME Profile
(Absorption, Distribution,
Metabolism, Excretion)

governs ionization

Formulation Strategy
(e.g., salt forms, excipients)

guides salt selection

Aqueous Solubility
(Low)

impacts absorption

 dictates dosage form

LogP (~1.2)
controls permeability

Molecular Structure
Mechanism of Action
(Target Engagement)

determines binding

Click to download full resolution via product page

Figure 3: Relationship between Physicochemical Properties and Drug Development.

Formulation Development: The low aqueous solubility and acidic pKa suggest that

developing a salt form (e.g., a sodium salt) could be a viable strategy to enhance solubility

and dissolution for oral dosage forms.
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ADME Prediction: The moderate LogP suggests that the compound has a good chance of

passively diffusing across the gut wall. However, its acidic nature means that absorption may

be pH-dependent, occurring more readily in the stomach than in the intestine.

Potential Mechanism of Action: While the specific targets of 4-Hydroxy-6-
methoxycoumarin are not fully elucidated, structurally similar coumarins have shown

significant anti-inflammatory activity. For instance, 4-hydroxy-7-methoxycoumarin has been

shown to inhibit the production of inflammatory mediators by suppressing the NF-κB and

MAPK signaling pathways in macrophages.[10] This provides a strong, mechanistically

plausible hypothesis for researchers to investigate the therapeutic potential of the 6-methoxy

isomer in inflammatory diseases.

Conclusion
4-Hydroxy-6-methoxycoumarin is a compound defined by a delicate interplay of its structural

features. It possesses moderate lipophilicity and is a weak acid with limited aqueous solubility.

This physicochemical profile is the essential starting point for any rational drug discovery and

development program. The experimental protocols outlined herein provide a validated

framework for confirming these properties, while the interpretation of this data offers critical

insights into the compound's potential in vivo behavior, guiding formulation strategies and

mechanistic studies. It is through this rigorous, property-driven approach that molecules of

potential are transformed into therapies of value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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